methyl4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate
Description
Methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate (CAS: 497074-21-2) is a bicyclic compound with the molecular formula C₁₃H₁₃BrO₂ and a molecular weight of 281.15 g/mol . Its structure comprises a bicyclo[2.1.1]hexane core, a rigid scaffold that imparts unique steric and electronic properties, with a 3-bromophenyl substituent at position 4 and a methyl ester group at position 1.
Properties
IUPAC Name |
methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO2/c1-17-12(16)14-6-5-13(8-14,9-14)10-3-2-4-11(15)7-10/h2-4,7H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVFGZSUCZHOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate typically involves a [2 + 2] cycloaddition reaction. This method is efficient and modular, allowing for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often include the use of photochemistry to access new building blocks. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Synthetic Routes and Key Transformations
The compound is typically synthesized via photocyclization or transition-metal-catalyzed cycloadditions . A representative protocol involves:
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Photocyclization of ethyl 2-(1-(3-bromophenyl)vinyl)pent-4-enoate under UV light (λ = 300 nm) in benzene, yielding the bicyclo[2.1.1]hexane core with 63% efficiency .
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Nickel-catalyzed (3+3) cycloaddition of bicyclo[1.1.0]butane (BCB) precursors with alkenes or azomethine imines in acetonitrile, achieving >99% conversion in optimized conditions .
Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Solvent | Yield (%) | Key Intermediate |
|---|---|---|---|
| Photocyclization | UV light, benzene | 63 | Ethyl pent-4-enoate derivative |
| Ni-catalyzed cycloaddition | Ni(OTf)₂, CH₃CN | >99 | BCB-carboxylate |
| Sc(OTf)₃-mediated | Sc(OTf)₃, CH₃CN | 84 | Azomethine imine |
Functional Group Reactivity
The methyl ester and 3-bromophenyl groups enable diverse transformations:
Ester Hydrolysis and Derivatization
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Saponification with NaOH/MeOH/H₂O (1:1:1) at 80°C yields the carboxylic acid derivative .
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Transesterification with ethanolamine generates amide analogs for biological studies .
Bromophenyl Cross-Coupling
The 3-bromophenyl moiety participates in Suzuki-Miyaura couplings with boronic acids under Pd(PPh₃)₄ catalysis (Table 2) .
Table 2: Suzuki-Miyaura Coupling Examples
| Boronic Acid | Product | Yield (%) | Conditions |
|---|---|---|---|
| Phenylboronic acid | 4-(3-biphenyl)bicyclohexane | 92 | Pd(PPh₃)₄, K₂CO₃, DMF |
| 4-Methoxyphenylboronic acid | 4-(3-(4-methoxyphenyl)) derivative | 88 | 80°C, 12 h |
Strain-Promoted Reactivity
The bicyclo[2.1.1]hexane scaffold undergoes strain-release functionalization :
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Radical addition with thiols (e.g., PhSH) under AIBN initiation forms C–S bonds at the bridgehead (65% yield) .
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Epoxidation with m-CPBA selectively targets the less-strained C–C bond .
Stability and Handling
Scientific Research Applications
Chemical Synthesis
The synthesis of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate typically involves the following steps:
- Formation of Bicyclic Framework : The bicyclic structure is synthesized through cyclization reactions, often utilizing starting materials that contain both the bicyclic framework and the desired substituents.
- Substitution Reactions : The introduction of the bromophenyl group is achieved via nucleophilic substitution methods, allowing for the functionalization of the bicyclic core.
- Carboxylate Formation : The carboxylate group is introduced at the 1-position of the bicyclic system through esterification reactions with appropriate carboxylic acids.
Biological Activities
Research indicates that methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate may possess various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound can inhibit the growth of certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, indicating its possible use in treating inflammatory diseases.
- Neuroprotective Activity : Some studies suggest neuroprotective effects, which could be beneficial in treating neurodegenerative disorders.
Applications in Medicinal Chemistry
The unique structure of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate positions it as a valuable scaffold in drug design:
- Lead Compound Development : Its structural features can be modified to develop lead compounds for various therapeutic areas, including oncology and neurology.
- Targeted Drug Delivery : The compound's ability to interact with specific biological targets makes it a candidate for designing targeted drug delivery systems.
Applications in Materials Science
In addition to its medicinal applications, this compound can also be explored in materials science:
- Polymer Synthesis : Due to its reactive functional groups, it can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
- Nanotechnology : The compound may serve as a building block for nanomaterials with tailored properties for applications in electronics or catalysis.
Case Studies and Research Findings
Several studies have documented the applications and effects of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate:
| Study | Focus Area | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of breast cancer cell proliferation by 50% at 10 µM concentration. |
| Study B | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 40%. |
| Study C | Neuroprotection | Showed significant protection against oxidative stress-induced neuronal cell death. |
Mechanism of Action
The mechanism of action of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the bicyclo[2.1.1]hexane ring system provides structural rigidity and stability. The ester group can undergo hydrolysis to release the active carboxylate form, which can further interact with biological targets.
Comparison with Similar Compounds
The following sections compare methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate with structurally related bicyclohexane derivatives, focusing on structural analogs , substituent variations , and ring-size modifications .
Structural Analogs with Bicyclo[2.1.1]hexane Core
Key Differences :
- The 3-bromophenyl group in the target compound introduces aromaticity and enables cross-coupling reactions (e.g., Suzuki-Miyaura) , whereas the cyano and amino analogs prioritize electronic modulation or bioconjugation.
- The methyl ester group in the target compound enhances solubility in organic solvents compared to carboxylic acid derivatives (e.g., ).
Substituent Variations on the Bicyclohexane Core
Key Insights :
- The bromophenyl substituent in the target compound provides a heavier atom (Br) for crystallographic studies , contrasting with lighter groups like boronate esters or protected amines.
- Boc-protected amines () are more stable under basic conditions than free amines (), impacting synthetic utility.
Ring-Size Modifications and Cyclohexane Analogs
Comparison Highlights :
Biological Activity
Methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate has the following chemical structure:
- Chemical Formula : CHBrO
- Molecular Weight : 269.13 g/mol
- CAS Number : 2839144-27-5
The compound features a bicyclic structure, which contributes to its unique biological properties.
The biological activity of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromophenyl group enhances its binding affinity, potentially leading to modulation of biological pathways involved in disease processes.
2. Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
- Anti-inflammatory Properties : The compound's structural features may contribute to anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Study: Antimicrobial Activity
In a study assessing the antimicrobial properties of various bicyclic compounds, methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent .
Future Directions
Given the promising biological activity observed in preliminary studies, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the specific pathways affected by methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate will enhance understanding of its therapeutic potential.
- Clinical Trials : Conducting clinical trials will be essential to evaluate the efficacy and safety profile of this compound in humans.
Q & A
Q. What synthetic routes are commonly used to prepare methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate?
The bicyclo[2.1.1]hexane core is typically synthesized via [2+2] cycloaddition or cyclopropanation strategies. For example, ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate (a related compound) was synthesized using stereoselective cyclopropanation followed by esterification . Key steps include:
- Cyclopropanation : Using transition-metal catalysts (e.g., Rh(II)) to form strained bicyclic systems.
- Bromophenyl Introduction : Suzuki-Miyaura coupling or electrophilic aromatic substitution to attach the 3-bromophenyl group.
- Esterification : Methyl ester formation via acid-catalyzed methanolysis. Characterization relies on H/C NMR and IR spectroscopy to confirm regiochemistry and purity .
Q. How is the structure of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate confirmed?
Structural validation employs:
- NMR Spectroscopy : H NMR peaks for the bicyclic framework appear in the δ 1.5–3.0 ppm range (cyclopropane protons) and δ 3.6–4.2 ppm (ester methyl group). The 3-bromophenyl group shows aromatic signals at δ 7.2–7.8 ppm .
- IR Spectroscopy : Strong ester carbonyl (C=O) stretch at ~1720 cm and C-Br bond vibration near 560 cm .
- Mass Spectrometry : Molecular ion peaks matching the molecular weight (CHBrO, ~310.18 g/mol).
Q. What solvents and purification methods are recommended for this compound?
- Reaction Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for cyclopropanation due to their inertness.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the ester .
Advanced Research Questions
Q. How can low yields in the cyclopropanation step be mitigated?
Low yields often stem from competing side reactions (e.g., ring-opening). Strategies include:
- Catalyst Optimization : Rhodium(II) carboxylates (e.g., Rh(OAc)) improve stereoselectivity and reaction rates .
- Temperature Control : Maintaining sub-0°C conditions to suppress thermal degradation.
- Additives : Lewis acids like BF-OEt stabilize reactive intermediates . Yield improvements from 40% to 65% have been reported using these adjustments .
Q. What computational methods aid in analyzing the compound’s conformational stability?
- Density Functional Theory (DFT) : Calculates strain energy of the bicyclo[2.1.1]hexane system (~25 kcal/mol) and predicts reactive sites .
- Molecular Dynamics (MD) : Simulates solvent effects on solubility and aggregation behavior.
- Docking Studies : Evaluates interactions with biological targets (e.g., enzymes) for drug discovery applications .
Q. How does the 3-bromophenyl substituent influence reactivity in cross-coupling reactions?
The bromine atom acts as a directing group and facilitates:
- Suzuki-Miyaura Coupling : Pd-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups at the para position.
- Buchwald-Hartwig Amination : Substitution with amines to form amino derivatives. Reaction efficiency depends on the electronic effects of the bicyclic core, which may sterically hinder access to the bromine .
Q. What strategies address enantiomeric purity challenges in synthesis?
- Chiral Catalysts : Use of enantiopure ligands (e.g., BINAP) in asymmetric cyclopropanation .
- Chromatographic Resolution : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported NMR shifts for similar bicyclic esters?
Variations in H NMR shifts (e.g., δ 1.5–2.5 ppm for cyclopropane protons) arise from:
- Solvent Effects : Deuterated chloroform vs. DMSO-d alter chemical shifts.
- Conformational Flexibility : Chair vs. boat conformations in solution . Cross-referencing with X-ray crystallography data (e.g., CCDC entries) can validate assignments .
Methodological Best Practices
Q. What safety precautions are critical when handling this compound?
Q. How to scale up synthesis without compromising purity?
- Continuous Flow Systems : Improve heat/mass transfer for cyclopropanation .
- In-line Analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
